molecular formula C22H14ClNO6 B11513784 2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate

2-chloro-4-{(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenyl benzoate

Cat. No.: B11513784
M. Wt: 423.8 g/mol
InChI Key: JBBDOMVCAXSESN-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE is a complex organic compound that features a variety of functional groups, including a furan ring, an oxazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a variety of products, depending on the oxidizing agent and conditions used.

    Reduction: The oxazole ring can be reduced to form a dihydro-oxazole derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Products can include furanones and other oxygenated derivatives.

    Reduction: Products can include dihydro-oxazole derivatives.

    Substitution: Products can include various substituted phenyl benzoates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan and oxazole rings may play a role in binding to these targets, while the benzoate ester may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-4-{[(4E)-2-(THIOPHEN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE: Similar structure but with a thiophene ring instead of a furan ring.

    2-CHLORO-4-{[(4E)-2-(PYRIDIN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The unique combination of the furan ring, oxazole ring, and benzoate ester in 2-CHLORO-4-{[(4E)-2-(FURAN-2-YL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}-6-METHOXYPHENYL BENZOATE may confer specific properties that are not present in similar compounds. These properties could include unique reactivity, binding affinity to biological targets, or specific physical properties that make it suitable for particular applications.

Properties

Molecular Formula

C22H14ClNO6

Molecular Weight

423.8 g/mol

IUPAC Name

[2-chloro-4-[(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-6-methoxyphenyl] benzoate

InChI

InChI=1S/C22H14ClNO6/c1-27-18-12-13(11-16-22(26)30-20(24-16)17-8-5-9-28-17)10-15(23)19(18)29-21(25)14-6-3-2-4-7-14/h2-12H,1H3/b16-11+

InChI Key

JBBDOMVCAXSESN-LFIBNONCSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3)Cl)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3)Cl)OC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.